molecular formula C10H17N5 B1531923 6-(4-aminopiperidin-1-yl)-N-methylpyrimidin-4-amine CAS No. 1902981-14-9

6-(4-aminopiperidin-1-yl)-N-methylpyrimidin-4-amine

Cat. No.: B1531923
CAS No.: 1902981-14-9
M. Wt: 207.28 g/mol
InChI Key: ZMIYKPVPSGRMCS-UHFFFAOYSA-N
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Description

6-(4-Aminopiperidin-1-yl)-N-methylpyrimidin-4-amine is a chemical compound of interest in medicinal chemistry and pharmaceutical research. This molecule features a pyrimidine core substituted with both a methylamino group and a 4-aminopiperidine moiety, a structural pattern seen in several classes of biologically active molecules . The core aminopiperidine-pyrimidine structure is recognized as a key pharmacophore in the design of Dipeptidyl Peptidase-4 (DPP-4) inhibitors . DPP-4 is a significant target for managing type 2 diabetes, and inhibitors work by enhancing the incretin hormones that regulate blood glucose . Related structural analogs have demonstrated promising inhibitory activity in biological evaluations, underscoring the research value of this chemical scaffold for developing antidiabetic agents . Furthermore, similar compounds containing the N-(piperidin-4-yl)-N-methylpyrimidin-4-amine structure have been investigated as agonists for other targets, such as the GPR119 receptor, which is also involved in glucose-dependent insulin secretion . This highlights the versatility of this chemical template in drug discovery. Researchers can utilize this compound as a building block or intermediate for synthesizing and evaluating novel therapeutic candidates. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

6-(4-aminopiperidin-1-yl)-N-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5/c1-12-9-6-10(14-7-13-9)15-4-2-8(11)3-5-15/h6-8H,2-5,11H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMIYKPVPSGRMCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC=N1)N2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution on 6-Chloropyrimidine Derivatives

One common approach starts with 6-chloro-N-methylpyrimidin-4-amine as the electrophilic substrate. The chlorine atom at position 6 is displaced by the nucleophilic 4-aminopiperidine under reflux conditions in polar aprotic solvents such as acetonitrile or isopropanol, often in the presence of a base like DIPEA or sodium bicarbonate.

  • Typical Reaction Conditions :

    • Solvent: Acetonitrile or Isopropanol
    • Base: DIPEA or NaHCO3
    • Temperature: Reflux or 60 °C
    • Time: 12–24 hours
    • Molar ratios: Equimolar or slight excess of 4-aminopiperidine to chloropyrimidine
  • Workup :

    • Removal of solvent under reduced pressure
    • Extraction with dichloromethane (DCM)
    • Purification by column chromatography using chloroform/n-hexane or DCM/MeOH mixtures

This method yields the desired 6-(4-aminopiperidin-1-yl)-N-methylpyrimidin-4-amine in moderate to good yields (50–80%) depending on reaction scale and purification efficiency.

Buchwald–Hartwig Amination Followed by Nucleophilic Substitution

An alternative synthetic route involves the initial preparation of secondary amines via Buchwald–Hartwig coupling of aryl halides with piperidine derivatives, followed by nucleophilic aromatic substitution on chloropyrimidine rings.

  • Key Steps :
    • Alkylation of 4,4-dimethylpiperidine or 4-aminopiperidine derivatives
    • Buchwald–Hartwig coupling with aryl halides
    • Boc deprotection to free the amine
    • Nucleophilic aromatic substitution on 6-chloro-N-methylpyrimidin-4-amine

This multi-step approach allows for structural diversification and has been used to prepare analogues with high selectivity and potency in medicinal chemistry contexts.

Amide Coupling and Subsequent Functionalization

In some cases, amide coupling strategies are employed where the piperidine amine is first functionalized with an acyl group, followed by coupling to the pyrimidine core. This method is less common for the direct preparation of this compound but useful for derivatives.

Representative Reaction Scheme (Simplified)

Step Reagents & Conditions Description Yield (%)
1 6-Chloro-N-methylpyrimidin-4-amine + 4-aminopiperidine, DIPEA, MeCN, reflux 24 h Nucleophilic aromatic substitution 60–80
2 Workup: solvent removal, DCM extraction, chromatography Purification of product

Research Findings and Optimization Notes

  • The substitution reaction proceeds efficiently under reflux with bases like DIPEA or sodium bicarbonate, which neutralize the hydrochloric acid formed and drive the reaction forward.
  • Use of polar aprotic solvents such as acetonitrile enhances nucleophilicity of the amine and solubility of reagents.
  • Purification by silica gel chromatography using non-polar to moderately polar eluents (chloroform/n-hexane or dichloromethane/methanol mixtures) affords pure products.
  • Reaction times of 24 hours ensure complete conversion but may be optimized for scale-up.
  • Alternative methods involving Buchwald–Hartwig coupling provide access to related analogues but require additional steps and catalysts.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Disadvantages
Nucleophilic Aromatic Substitution (S_NAr) 6-Chloro-N-methylpyrimidin-4-amine + 4-aminopiperidine DIPEA or NaHCO3, MeCN or i-PrOH, reflux 24 h Straightforward, moderate to good yields Longer reaction time, purification needed
Buchwald–Hartwig Coupling + S_NAr Piperidine derivatives + aryl halides + chloropyrimidine Pd catalyst, base, Boc deprotection, S_NAr Structural diversity, high selectivity Multi-step, requires catalyst and protection steps
Amide Coupling Functionalized amines + pyrimidine derivatives Coupling agents (e.g., EDC, HATU) Useful for derivatives More complex, less direct for target compound

Chemical Reactions Analysis

6-(4-aminopiperidin-1-yl)-N-methylpyrimidin-4-amine can undergo various chemical reactions, including:

Scientific Research Applications

6-(4-aminopiperidin-1-yl)-N-methylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-aminopiperidin-1-yl)-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate these targets, leading to various biological effects. For example, it may inhibit certain enzymes or activate receptors, thereby influencing cellular processes .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidine Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Reference
This compound 1902981-14-9 C₁₀H₁₇N₅ 207.28 - Position 6 : 4-Aminopiperidine
- Position 4 : N-Methylamine
Kinase inhibitors, drug intermediates
N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine 1904394-95-1 C₁₂H₁₉N₅ 233.31 - Position 4 : Allylamine
- Position 6 : 4-Aminopiperidine
Agrochemicals, polymer synthesis
6-(4-Aminopiperidin-1-yl)-N-cyclopropylpyrimidin-4-amine hydrochloride 1185317-86-5 C₁₂H₁₉N₅·HCl 269.78 - Position 4 : Cyclopropylamine
- Position 6 : 4-Aminopiperidine (HCl salt)
High-resolution crystallography studies
2-(4-Benzylpiperidin-1-yl)-N,6-dimethylpyrimidin-4-amine N/A C₁₈H₂₄N₄ 296.41 - Position 2 : 4-Benzylpiperidine
- Position 4/6 : Methyl groups
Receptor-binding assays
6-[3-(Aminomethyl)piperidin-1-yl]-N-methylpyrimidin-4-amine 1311315-73-7 C₁₁H₁₈N₅ 220.30 - Position 6 : 3-(Aminomethyl)piperidine
- Position 4 : N-Methylamine
Antibacterial agents

Key Differences and Implications

Substituent Effects on Solubility: The hydrochloride salt of the cyclopropyl analog (CAS: 1185317-86-5) exhibits enhanced aqueous solubility compared to the free base form of the parent compound . The allyl group in N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine increases hydrophobicity, favoring membrane permeability in agrochemical applications .

Biological Activity: The benzyl-substituted analog (2-(4-benzylpiperidin-1-yl)-N,6-dimethylpyrimidin-4-amine) demonstrates higher affinity for serotonin receptors due to aromatic interactions, unlike the parent compound’s focus on kinase inhibition . The 3-(aminomethyl)piperidine variant (CAS: 1311315-73-7) shows broad-spectrum antibacterial activity, attributed to improved penetration through bacterial cell walls .

Synthetic Utility :

  • The allyl group in CAS: 1904394-95-1 serves as a click chemistry handle for bioconjugation in material science .
  • The cyclopropylamine moiety in CAS: 1185317-86-5 is a metabolic stability enhancer, reducing hepatic clearance in preclinical models .

Data Tables

Table 2: Pharmacokinetic Properties of Selected Analogs

Compound Name LogD (pH 5.5) H-Bond Acceptors H-Bond Donors Plasma Protein Binding (%) Reference
This compound 1.2 5 2 85
N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine 2.8 5 1 92
2-(4-Benzylpiperidin-1-yl)-N,6-dimethylpyrimidin-4-amine 3.5 4 1 95

Biological Activity

The compound 6-(4-aminopiperidin-1-yl)-N-methylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C10_{10}H15_{15}N5_{5}
  • Molecular Weight : 205.26 g/mol
  • CAS Number : 1902981-14-9

This compound functions primarily as an inhibitor of specific protein kinases, which play crucial roles in various cellular processes, including growth, survival, and metabolism. The compound's structural features allow it to interact with ATP-binding sites of kinases, leading to inhibition of their activity.

Therapeutic Applications

  • Cancer Therapy :
    • The compound has shown promise in inhibiting tumor growth in various cancer models. It has been observed to affect signaling pathways associated with cell proliferation and apoptosis.
    • Case studies indicate that derivatives of similar structures exhibit significant antitumor activity in human tumor xenograft models.
  • Diabetes Management :
    • Research suggests that compounds with similar structures can modulate glucose metabolism and insulin sensitivity, making them potential candidates for managing type 2 diabetes.
    • Inhibitors targeting DPP-4 (Dipeptidyl Peptidase-4), a key enzyme in glucose metabolism, have been linked to improved glycemic control and renal protection.

In Vitro and In Vivo Studies

Several studies have assessed the biological activity of compounds related to this compound:

Study TypeFindings
In Vitro Demonstrated significant inhibition of PKB (Protein Kinase B) activity with IC50_{50} values in the nanomolar range.
In Vivo Showed reduced tumor growth in mouse models when administered at therapeutic doses.

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry evaluated a series of pyrimidine derivatives, including this compound. The results indicated that this compound effectively inhibited the growth of several cancer cell lines through the modulation of PKB signaling pathways, leading to apoptosis in cancer cells .

Case Study 2: Diabetes Research

In another investigation focusing on diabetic nephropathy, compounds structurally related to this compound were tested for their ability to lower urinary albumin excretion. The findings suggested a significant reduction in microalbuminuria after treatment with these compounds, highlighting their potential role in managing diabetic complications .

Q & A

Basic Questions

Q. What synthetic routes are recommended for 6-(4-aminopiperidin-1-yl)-N-methylpyrimidin-4-amine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with coupling a pyrimidine precursor with a 4-aminopiperidine derivative. Key steps include nucleophilic substitution or Buchwald–Hartwig amination for N-methylation. Optimization involves adjusting catalysts (e.g., Pd-based catalysts for cross-coupling), temperature (60–100°C for amination), and solvent polarity (DMSO or DMF for polar intermediates). Purification via column chromatography or recrystallization ensures high yield and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns on the pyrimidine and piperidine rings.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves 3D structure and hydrogen-bonding networks (e.g., SHELX software for refinement) .

Q. What structural features dictate the compound’s reactivity and biological interactions?

  • Methodological Answer : The pyrimidine core acts as a hydrogen-bond acceptor, while the 4-aminopiperidine group provides basicity and conformational flexibility. Steric hindrance from the N-methyl group influences binding to biological targets. Comparative crystallographic studies of analogs reveal how substituent positioning affects activity .

Advanced Questions

Q. How can contradictions in reported biological activity data be resolved?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, incubation times). Standardize protocols using orthogonal assays (e.g., enzymatic inhibition + cellular viability). Cross-validate with structural analogs to isolate structure-activity relationships (SAR). For example, highlights how minor substituent changes in pyrimidine derivatives alter antibacterial efficacy .

Q. What computational strategies predict binding affinity with target enzymes?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with active sites (e.g., kinase domains).
  • Molecular Dynamics (MD) : Simulate binding stability over 100+ ns trajectories.
  • QSAR Models : Corrogate electronic (HOMO/LUMO) and steric descriptors (logP) with activity data from analogs .

Q. How can metabolic stability be experimentally assessed?

  • Methodological Answer : Perform in vitro microsomal assays (human liver microsomes + NADPH cofactor) to measure half-life. Use LC-MS/MS to identify metabolites. Compare with structurally similar compounds to pinpoint metabolic soft spots (e.g., N-demethylation susceptibility) .

Q. What strategies improve solubility without modifying the core structure?

  • Methodological Answer :

  • Salt Formation : Use HCl or citrate counterions to enhance aqueous solubility.
  • Co-solvents : Employ cyclodextrins or PEG-based formulations.
  • Prodrug Design : Introduce transient polar groups (e.g., phosphate esters) cleaved in vivo .

Q. How are synthesis-derived impurities identified and mitigated?

  • Methodological Answer : Common impurities include unreacted starting materials or dehalogenation byproducts. Use HPLC-PDA/MS for impurity profiling. Optimize reaction stoichiometry and quenching steps. For example, notes that excess amine reagents reduce incomplete coupling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-aminopiperidin-1-yl)-N-methylpyrimidin-4-amine
Reactant of Route 2
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6-(4-aminopiperidin-1-yl)-N-methylpyrimidin-4-amine

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